molecular formula C14H21N5O3S B2651753 (4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396879-89-2

(4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No. B2651753
CAS RN: 1396879-89-2
M. Wt: 339.41
InChI Key: BMJVBAAFGYDDOW-UHFFFAOYSA-N
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Description

The compound “(4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Scientific Research Applications

Inhibition of Lipid Peroxidation

A study by Braughler et al. (1987) described compounds related to (4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone as potent inhibitors of lipid peroxidation, particularly in brain homogenates and synaptosomes. These compounds demonstrated a potential specificity for intact phospholipid membranes, as indicated by reduced efficacy in methanol solutions of arachidonic acid. This suggests a possible application in protecting neural tissues from oxidative stress (Braughler et al., 1987).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of compounds structurally similar to this compound with cannabinoid receptors. Their study, employing conformational and superimposition models, highlighted the potential of such compounds in modulating receptor activities, which could have implications in designing receptor-specific drugs (Shim et al., 2002).

Antiproliferative Activities

Kim et al. (1992) reported on the antiproliferative properties of 21-aminosteroid antioxidants, related to the compound , on human breast cancer cells. These compounds showed inhibition of cell proliferation, suggesting potential applications in cancer treatment, especially considering their specific action compared to other steroids (Kim et al., 1992).

Synthetic Methodology Development

The work of Radi et al. (2005) on the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which are structurally related to the compound in focus, showcases advancements in synthetic methodologies. This may facilitate the development of new drugs and compounds with improved efficacy and specificity (Radi et al., 2005).

Drug Metabolism and Pharmacokinetics

Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally similar to the target compound. Their findings provide crucial information on how such compounds are processed in the body, which is vital for developing safe and effective pharmaceuticals (Sharma et al., 2012).

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-23(21,22)19-10-8-18(9-11-19)14(20)12-4-5-13(16-15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVBAAFGYDDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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